molecular formula C12H14N6O2 B3848736 1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone

1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone

Cat. No. B3848736
M. Wt: 274.28 g/mol
InChI Key: BASDUGDUJJTNQF-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone, also known as BEZH, is a chemical compound with potential applications in scientific research. This compound is a hydrazone derivative of benzodioxole, which is a heterocyclic organic compound commonly used in the synthesis of pharmaceuticals and agrochemicals. BEZH has been studied for its potential as a ligand for metal ions and as a fluorescent probe for biological imaging.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone is not fully understood. However, it is believed that the compound can coordinate with metal ions through the nitrogen atoms of the triazole ring and the oxygen atom of the hydrazone group. This coordination can lead to the formation of stable complexes with the metal ions.
Biochemical and Physiological Effects:
1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low cytotoxicity in vitro and is not expected to have significant toxicity in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone as a ligand for metal ions is its ability to form stable complexes with various metal ions. This makes it a versatile compound for use in different applications. However, one limitation is that the synthesis of 1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of 1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone. One potential direction is the development of new synthetic methods for the compound that are more efficient and scalable. Another direction is the study of the properties of the metal complexes formed with 1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone, including their catalytic activity and sensing capabilities. Additionally, 1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone may have potential applications in biological imaging as a fluorescent probe. Further research is needed to explore these potential applications.

Scientific Research Applications

1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone has potential applications in scientific research as a ligand for metal ions. It can form stable complexes with metal ions such as copper, nickel, and zinc. These complexes can be studied for their potential applications in catalysis, sensing, and imaging.

properties

IUPAC Name

3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2/c1-2-11-15-17-12(18(11)13)16-14-6-8-3-4-9-10(5-8)20-7-19-9/h3-6H,2,7,13H2,1H3,(H,16,17)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASDUGDUJJTNQF-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(N1N)N/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 2
1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 3
1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 4
1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 5
Reactant of Route 5
1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone
Reactant of Route 6
1,3-benzodioxole-5-carbaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone

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